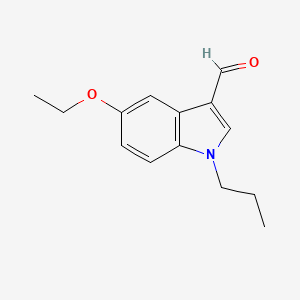

5-ethoxy-1-propyl-1H-indole-3-carbaldehyde

Description

Significance of Indole-3-Carbaldehyde Scaffolds in Advanced Chemical Research

The indole-3-carbaldehyde framework is a ubiquitous structural motif that has played a pivotal role in drug discovery and the synthesis of complex molecules. researchgate.net These compounds are recognized as key intermediates for preparing a wide array of biologically active compounds and natural indole (B1671886) alkaloids. researchgate.net The indole nucleus itself is a "privileged" scaffold in medicinal chemistry, appearing in molecules with diverse therapeutic applications. researchgate.netderpharmachemica.com

Derivatives of indole-3-carbaldehyde have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties. researchgate.net This broad utility stems from the ability of the indole ring to mimic peptide structures and interact with various enzymes and receptors within biological systems. researchgate.net Furthermore, they are crucial precursors for synthesizing diverse heterocyclic systems because their carbonyl group readily undergoes carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.net

The following table summarizes the significance of this scaffold in different research areas:

| Research Area | Significance of Indole-3-Carbaldehyde Scaffold |

| Medicinal Chemistry | Core structure in numerous bioactive compounds and pharmaceuticals. researchgate.net |

| Organic Synthesis | Versatile precursor for complex heterocyclic and natural product synthesis. researchgate.net |

| Material Science | Used in the development of dyes, pigments, and organic electronics like OLEDs. chemimpex.com |

| Biochemical Research | Employed in creating fluorescent probes for imaging and studying biological systems. chemimpex.com |

Overview of Functionalization Potential of Indole-3-Carbaldehyde Derivatives

The chemical reactivity of the indole-3-carbaldehyde scaffold provides extensive opportunities for structural modification, allowing chemists to fine-tune the properties of the resulting molecules. The functionalization can be broadly categorized into reactions involving the indole ring itself and transformations of the aldehyde group.

Ring Functionalization: The indole nucleus can undergo various substitutions, such as alkylation, arylation, and halogenation. These modifications can significantly alter the electronic properties and biological activity of the compound. For instance, N-alkylation, such as the N-propyl group in the title compound, is a common strategy to introduce structural diversity. The synthesis of N-substituted indoles can be achieved by reacting the parent indole with alkyl halides in the presence of a base.

Aldehyde Group Transformations: The aldehyde group at the C3 position is a highly reactive functional handle, enabling a multitude of chemical transformations.

Condensation Reactions: The carbonyl group readily participates in condensation reactions with various nucleophiles. For example, reaction with amines or hydrazines yields Schiff bases or hydrazones, respectively. These reactions are fundamental in creating larger, more complex molecules, including novel bis(indole) analogues. researchgate.net

Carbon-Carbon Bond Formation: The aldehyde can be a substrate for classic C-C bond-forming reactions such as the Aldol (B89426), Knoevenagel, and Henry reactions. For instance, the Knoevenagel condensation of indole-3-carbaldehyde with active methylene (B1212753) compounds is a standard method for synthesizing vinylogous indole derivatives. A reported synthesis involves reacting 1H-indole-3-carbaldehyde with nitromethane (B149229) in the presence of ammonium (B1175870) acetate (B1210297) to produce 3-((E)-2-nitrovinyl)-1H-indole. derpharmachemica.com

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of indole derivatives.

The table below provides examples of functionalization reactions performed on the indole-3-carbaldehyde scaffold.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Vilsmeier-Haack Formylation | Phosphorus oxychloride, Dimethylformamide | Indole-3-carbaldehyde | orgsyn.org |

| Schiff Base Formation | Aryl amines, Glacial acetic acid | Indole-3-carbaldehyde imines | researchgate.net |

| Knoevenagel Condensation | Nitromethane, Ammonium acetate | 3-(2-nitrovinyl)-1H-indole | derpharmachemica.com |

| N-Prenylation | Prenyl bromide, Sodium hydride, DMF | N-prenylated Indole-3-carbaldehydes | researchgate.net |

These examples underscore the vast synthetic potential inherent in the indole-3-carbaldehyde framework, making compounds like 5-ethoxy-1-propyl-1H-indole-3-carbaldehyde valuable subjects for future exploration in the development of novel functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-1-propylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-7-15-9-11(10-16)13-8-12(17-4-2)5-6-14(13)15/h5-6,8-10H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDKVFPUDYMXFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=C1C=CC(=C2)OCC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258913 | |

| Record name | 5-Ethoxy-1-propyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134334-43-2 | |

| Record name | 5-Ethoxy-1-propyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-1-propyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethoxy 1 Propyl 1h Indole 3 Carbaldehyde and Analogous Indole 3 Carbaldehydes

Traditional and Established Synthetic Routes

Vilsmeier-Haack Formylation and its Variations

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.irijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the indole (B1671886) ring. ijpcbs.comwikipedia.org The reaction proceeds via an electrophilic substitution mechanism where the chloroiminium ion (Vilsmeier reagent) attacks the electron-rich C3 position of the indole. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired indole-3-carbaldehyde. wikipedia.org

For the synthesis of 5-ethoxy-1-propyl-1H-indole-3-carbaldehyde, the starting material would be 5-ethoxy-1-propyl-1H-indole. The reaction conditions are generally mild, making this method compatible with a variety of functional groups. ijpcbs.com Variations of the Vilsmeier-Haack reaction have been developed to improve yields and accommodate different substrates. These can include the use of other formylating agents or different activating reagents. researchgate.netgoogle.com A catalytic version of the Vilsmeier-Haack reaction has also been reported, offering a more atom-economical approach. orgsyn.org

Table 1: Examples of Vilsmeier-Haack Formylation of Substituted Indoles

| Starting Material | Product | Reagents | Yield (%) | Reference |

| 2,4-dimethyl-aniline | 5-methyl-1H-indole-3-carbaldehyde | DMF, POCl3 | 88 | google.com |

| 4-chloro-2-methyl-aniline | 5-chloro-1H-indole-3-carbaldehyde | DMF, POCl3 | 90 | google.com |

| o-methylaniline | 3-indole-carbaldehyde | DMF, POCl3 | 96 | google.com |

| 2,5-dimethyl-aniline | 6-methyl-1H-indole-3-carbaldehyde | DMF, POCl3 | 89 | google.com |

Reissert Indole Synthesis Pathways for Indole-2-Carbaldehydes

While the primary focus is on indole-3-carbaldehydes, it is pertinent to mention the Reissert indole synthesis as a classic method for preparing indole derivatives, which can be precursors to carbaldehydes. wikipedia.orgresearchgate.net The traditional Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid derivative. researchgate.netresearchgate.net Reductive cyclization of this intermediate, typically using reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia, leads to the formation of indole-2-carboxylic acid. wikipedia.orgresearchgate.net This acid can then be decarboxylated upon heating to yield the corresponding indole. wikipedia.orgresearchgate.net

Although this method directly yields indole-2-carboxylic acids, modifications and subsequent functional group transformations can lead to the introduction of a formyl group at other positions. For instance, the indole nucleus, once formed, can be subjected to formylation reactions like the Vilsmeier-Haack reaction to introduce a carbaldehyde group at the C3 position.

Gramine-Based Synthetic Strategies

Gramine (B1672134), or 3-(dimethylaminomethyl)indole, is a versatile intermediate in the synthesis of various 3-substituted indoles, including indole-3-carbaldehydes. ekb.eg The synthesis of indole-3-carbaldehyde from gramine can be achieved through various methods. One common approach involves the reaction of gramine with a formylating agent. For example, treatment of gramine with hexamethylenetetramine (HMTA) in the presence of a catalyst like silica-supported ceric ammonium (B1175870) nitrate (B79036) can yield indole-3-carbaldehyde in good yields. ekb.eg

Another strategy involves the quaternization of gramine with an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt. This salt is a good leaving group and can be displaced by a nucleophile. For the synthesis of carbaldehydes, this displacement can be part of a multi-step sequence.

Table 2: Comparison of Gramine-Based and Other Synthetic Routes to Indole-3-carbaldehyde

| Method | Starting Material | Key Reagents | Yield (%) | Reference |

| Gramine-Based | Gramine | HMTA, CAN–SiO2 | 81 | ekb.eg |

| Vilsmeier-Haack | Indole | POCl3, DMF | Not specified | ekb.eg |

| Reimer-Tiemann | Indole | aq. KOH, CHCl3 | Not specified | ekb.eg |

Oxidation Reactions for Carbaldehyde Formation

The oxidation of 3-methylindoles (skatoles) provides a direct route to indole-3-carbaldehydes. researchgate.net A variety of oxidizing agents can be employed for this transformation. For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a mixture of tetrahydrofuran (B95107) and water can effectively oxidize 3-methylindole (B30407) to indole-3-carbaldehyde. researchgate.net

Another approach is the oxidative decarboxylation of indole-3-acetic acid. This can be achieved using sodium periodate (B1199274) catalyzed by a manganese(III)-salophen complex. researchgate.net Furthermore, the direct oxidation of the indole nucleus can be accomplished using specific catalytic systems. For example, the reaction of indole with N-methylaniline in the presence of ruthenium(III) chloride as an oxidative catalyst can lead to the formation of indole-3-carbaldehyde. researchgate.net

In the context of this compound synthesis, a potential route would involve the oxidation of the corresponding 3-methyl derivative, 5-ethoxy-3-methyl-1-propyl-1H-indole.

Green Chemistry Approaches in Indole-3-Carbaldehyde Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. beilstein-journals.orgfigshare.com This has led to the exploration of green chemistry approaches for the synthesis of indole-3-carbaldehydes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering advantages such as shorter reaction times, higher yields, and often milder reaction conditions compared to conventional heating methods. sphinxsai.comresearchgate.net

Several microwave-assisted protocols have been developed for the synthesis of indole derivatives. For instance, a microwave-assisted, regioselective, three-component domino reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds has been reported for the synthesis of 3-functionalized indoles. nih.gov This method is notable for its operational simplicity, metal-free nature, and use of green solvents. nih.gov

While a specific microwave-assisted synthesis of this compound has not been detailed in the provided search results, the general principles of microwave-assisted synthesis can be applied to the traditional methods described above. For example, the Vilsmeier-Haack formylation could potentially be accelerated and performed under more environmentally benign conditions using microwave irradiation. The use of phase-transfer catalysts in conjunction with microwave irradiation can also enable the use of water as a solvent, further enhancing the green credentials of the synthesis. beilstein-journals.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Benzimidazole (B57391) Synthesis | 45 min reflux | 8 min at 425W | sphinxsai.com |

| Hantzsch Dihydropyridine Synthesis | 3 hrs reflux | 15 min at 225W | sphinxsai.com |

| Biginelli Condensation | ~2 hrs reflux | 12 min at 225W | sphinxsai.com |

Ionic Liquid-Mediated Reaction Systems

Ionic liquids (ILs) have emerged as environmentally benign alternatives to traditional volatile organic solvents, offering benefits such as high recyclability, thermal stability, and tunable properties. beilstein-journals.org Their application in the synthesis of indole derivatives, including analogues of this compound, often leads to enhanced reaction rates and yields. beilstein-journals.org

One prominent application is in the Friedel-Crafts reaction between indoles and aldehydes. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) have been successfully employed as recyclable catalysts and solvents for this transformation. beilstein-journals.org These ILs facilitate the electrophilic substitution on the indole ring under mild conditions. Research has shown that aldehydes with electron-withdrawing groups tend to give superior yields, often between 85-94%, in as little as 10 minutes. beilstein-journals.org The catalytic role of the ionic liquid is crucial; in its absence, no product formation is observed. beilstein-journals.org

Furthermore, sulfonic acid-functionalized ionic liquids have been developed as potent Brønsted acid catalysts. researchgate.netmdpi.com These task-specific ILs are highly efficient for promoting conjugate additions of indoles to electron-deficient olefins, such as α,β-unsaturated ketones, at room temperature and under solvent-free conditions. researchgate.netmdpi.com A key advantage is the ease of catalyst recovery and reuse for multiple consecutive runs without a significant drop in activity. researchgate.netmdpi.com For example, novel SO3H-functionalized ionic liquids have been successfully used to catalyze the Fischer indole synthesis in water, demonstrating their versatility. rsc.org

Table 1: Examples of Ionic Liquid-Mediated Synthesis of Indole Derivatives

| Ionic Liquid Catalyst | Reaction Type | Key Features | Reported Yields |

|---|---|---|---|

| [bmim]BF4 or [bmim]PF6 | Friedel-Crafts alkylation | Mild conditions, recyclable, acts as both solvent and catalyst. | 85-94% |

| Sulfonic acid-functionalized ILs | Michael addition / Fischer indole synthesis | Solvent-free conditions, catalyst reusable for up to 10 cycles. researchgate.net | Good to high |

| [PyN(CH2)4SO3H][p-CH3PhSO3] | Michael addition | Efficient, recyclable, simple procedure. mdpi.com | Excellent |

Aqueous and Solvent-Free Reaction Environments

The development of synthetic protocols in aqueous media or under solvent-free conditions represents a cornerstone of green chemistry. These approaches minimize the use of hazardous organic solvents, reduce waste, and often simplify work-up procedures. The synthesis of indole-3-carbaldehyde analogues has benefited significantly from such strategies.

Solvent-free conditions have been effectively applied to the reaction between indoles and aldehydes. For example, the use of nano-TiO2 as a catalyst allows for the synthesis of bis(indolyl)methanes from indoles and various aromatic or aliphatic aldehydes at 80°C in just a few minutes, with yields ranging from 77-95%. beilstein-journals.org This method highlights the efficiency and sustainability of avoiding bulk solvents.

Water, as a solvent, offers unique advantages due to its non-toxic, non-flammable, and inexpensive nature. Sodium lauryl sulfate (SDS) has been utilized as a catalyst for the synthesis of 3-substituted indoles in water, showcasing the potential of micellar catalysis in aqueous environments. researchgate.net Similarly, N-heterocyclic iod(az)olium salts have been employed as highly efficient catalysts (at loadings as low as 0.5 mol%) for the Friedel-Crafts reaction of aldehydes with indoles in water, providing good to excellent yields within an hour. beilstein-journals.org The Fischer indole synthesis has also been adapted to aqueous conditions using SO3H-functionalized ionic liquids, where the indole products can be easily separated by filtration, and the water-soluble catalyst can be regenerated. rsc.org

Nanocatalysis and Sustainable Catalytic Systems

Nanocatalysis offers a bridge between homogeneous and heterogeneous catalysis, providing catalysts with high surface area, enhanced reactivity, and ease of recovery. In the context of synthesizing indole-3-carbaldehyde analogues, nanocatalysts have proven to be highly efficient and sustainable.

The first application of nanocatalysis for synthesizing bis(indolyl)methanes (BIMs) involved a ceria/vinylpyridine nanocomposite. beilstein-journals.org Using methanol (B129727) as a solvent, this catalyst afforded a near-quantitative yield (98%) in one hour. A significant advantage of this system is the straightforward recovery of the nanocatalyst by simple filtration and its consistent efficiency over multiple cycles. beilstein-journals.org

Another notable example is the use of nano-titanium dioxide (nano-TiO2), which catalyzes the reaction between indole and benzaldehyde (B42025) under solvent-free conditions. beilstein-journals.org At a catalyst loading of 10 mol% and a temperature of 80°C, an optimal yield of 95% was achieved in just three minutes. beilstein-journals.org This system demonstrates broad applicability with various aromatic and aliphatic aldehydes. beilstein-journals.org Environmentally friendly approaches have also been developed for the C3-formylation of indoles, a direct route to indole-3-carbaldehydes. researchgate.net These methods include visible-light-stimulated aerobic processes and iron-catalyzed formylations, which avoid harsh reagents and complex procedures. researchgate.net

Multicomponent Reaction Strategies for Indole-3-Carbaldehyde Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step by combining three or more reactants. rsc.orgresearchgate.net This approach aligns with the principles of atom and step economy, making it highly desirable for creating libraries of structurally diverse compounds. researchgate.netarkat-usa.org Indole aldehydes are valuable substrates in various MCRs.

One such strategy involves a sequential multicomponent protocol for synthesizing N-arylpyrrole-3-carbaldehydes. rsc.org This method begins with the in situ formation of an indolyl-imine from an N-protected indole-3-aldehyde, which then undergoes a proline-catalyzed Mannich reaction-cyclization with succinaldehyde, followed by an IBX-mediated oxidation to yield the final product. rsc.org

Copper-catalyzed MCRs have also been developed to produce diverse spirotetrahydrocarbazoles from 2-methylindole, aromatic aldehydes, and cyclic 1,3-diones. beilstein-journals.orgnih.gov In these reactions, indole-based ortho-quinodimethanes are generated in situ and act as dienes in a subsequent Diels-Alder reaction. beilstein-journals.orgnih.gov Furthermore, indole-3-carbaldehydes participate in MCRs to form other heterocyclic systems, such as trisubstituted imidazoles through condensation with benzil (B1666583) and ammonium acetate (B1210297), and functionalized pyridines. rsc.org A sustainable, two-step MCR approach for de novo indole synthesis uses anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, proceeding through an Ugi MCR followed by an acid-induced cyclization without the need for a metal catalyst. rsc.orgresearchgate.net

Table 2: Overview of Multicomponent Reactions for Indole Derivatives

| Reaction Name/Type | Indole Substrate | Other Components | Product Class |

|---|---|---|---|

| Sequential Mannich-Cyclization-Oxidation | N-protected indole-3-aldehyde | Aniline, succinaldehyde, IBX | N-arylpyrrole-3-carbaldehydes rsc.org |

| Copper-catalyzed Diels-Alder | 2-methylindole | Aromatic aldehydes, cyclic 1,3-diones | Spirotetrahydrocarbazoles beilstein-journals.orgnih.gov |

| Condensation Reaction | Indole-3-carbaldehyde | Benzil, ammonium acetate | Trisubstituted imidazoles rsc.org |

| Ugi MCR / Cyclization | Anilines (as precursors) | Glyoxal dimethyl acetal, formic acid, isocyanides | Indole-2-carboxamides rsc.orgresearchgate.net |

Catalytic Strategies for Indole-3-Carbaldehyde Derivatization

Organocatalysis (e.g., L-Proline, Sodium Lauryl Sulfate)

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a major field in asymmetric synthesis. rsc.org L-proline, a naturally occurring amino acid, is a particularly versatile and inexpensive organocatalyst. researchgate.netresearchgate.net It can participate in several catalytic modes, including enamine and iminium catalysis, making it highly effective for various transformations. researchgate.netlibretexts.org

In the context of indole derivatives, L-proline is well-documented as a catalyst for aldol (B89426) and Knoevenagel condensations. researchgate.net It has been successfully used in multicomponent reactions, for example, to catalyze the direct Mannich reaction between in situ generated imines (from indole-3-aldehydes) and succinaldehyde. rsc.org The mechanism of proline catalysis often involves the formation of an enamine intermediate from a ketone donor and the catalyst, which then attacks an aldehyde acceptor. libretexts.orgwikipedia.org This pathway has been extensively studied for asymmetric aldol reactions, leading to the formation of chiral products with high enantioselectivity. wikipedia.orgacs.org

Sodium lauryl sulfate (SDS), an anionic surfactant, can also function as a catalyst, particularly in aqueous media. researchgate.net It promotes reactions by forming micelles, which create a hydrophobic microenvironment where organic reactants can concentrate and react more efficiently than in the bulk aqueous phase. SDS has been reported to catalyze the synthesis of 3-substituted indoles in water, offering a green and sustainable method for indole functionalization. researchgate.net

Transition Metal-Catalyzed Processes (e.g., Palladium, Copper, Rhodium)

Transition metals are powerful catalysts for a wide array of organic transformations, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. Palladium, copper, and rhodium are particularly prominent in the synthesis and derivatization of indoles.

Palladium (Pd) catalysis is a cornerstone of modern synthetic chemistry, especially for cross-coupling and C-H activation reactions. beilstein-journals.org For indole-3-carbaldehydes, the aldehyde group can act as a weakly coordinating directing group, enabling regioselective functionalization of the indole core. For example, a palladium-catalyzed C2-thioarylation of 3-formylindoles has been developed, where the aldehyde directs the C-H activation to the C2 position over the C4 position. bohrium.com Palladium catalysts are also used in intramolecular cyclizations of alkenylindoles and in oxidative coupling reactions with alkenes and arenes to afford functionalized indole derivatives. nih.gov

Copper (Cu) is an inexpensive and abundant metal that catalyzes a variety of reactions, including Ullmann-type couplings and multicomponent reactions. globethesis.com Copper sulfate (CuSO4) has been used to catalyze the three-component reaction of 2-methylindole, aromatic aldehydes, and various dienophiles to construct spirotetrahydrocarbazoles. beilstein-journals.orgnih.gov Copper-catalyzed methods also provide access to indoles through sequential C-N bond formation and intramolecular cross-dehydrogenative coupling. globethesis.com

Rhodium (Rh) catalysts are highly effective for C-H activation and annulation reactions. bohrium.comresearchgate.net Rhodium(III) complexes can catalyze the synthesis of substituted indoles through the oxidative annulation of acetanilides with internal alkynes, using molecular oxygen as the terminal oxidant. nih.gov An efficient copper/rhodium co-catalyzed method has been developed for the synthesis of indole-3-carbaldehydes from N-propargylanilines and N-sulfonyl-1,2,3-triazoles. nih.gov This process involves a denitrogenative annulation to form a 3-indolylimine, which is then hydrolyzed to the corresponding aldehyde in a one-pot procedure. nih.gov

Lewis Acid and Brønsted Acid Catalysis

The formylation of indoles at the C-3 position is a fundamental transformation, often achieved through electrophilic substitution reactions. The Vilsmeier-Haack reaction is a classic and widely employed method for this purpose, utilizing a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). csic.es This reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the electron-rich indole ring.

Lewis acids and Brønsted acids can play a crucial role in activating the formylating agent or the indole substrate, thereby facilitating the reaction under milder conditions or influencing regioselectivity. For instance, the formylation of electron-rich aromatic rings can be catalyzed by various Lewis acids. nih.gov While direct examples for the synthesis of this compound using this catalytic approach are not extensively detailed in the literature, the principles are broadly applicable to substituted indoles.

Recent advancements have focused on developing catalytic versions of the Vilsmeier-Haack reaction to minimize the use of stoichiometric and often harsh reagents like POCl₃. orgsyn.org These catalytic cycles can be enabled by phosphorus(III)/phosphorus(V) redox chemistry, offering a more environmentally benign route to indole-3-carbaldehydes. orgsyn.org

Table 1: Examples of Acid-Catalyzed Formylation of Indole Derivatives

| Indole Derivative | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Indole | POCl₃/DMF | Dichloromethane | 0 to rt | >95 | csic.es |

| Substituted Indoles | Catalytic P(III)/P(V)=O cycle, DMF-d₇ | Acetonitrile | rt | Good | orgsyn.org |

Note: This table presents general conditions for indole formylation; specific conditions for this compound may vary.

Base-Catalyzed Methods

Base-catalyzed reactions are pivotal for the functionalization of the indole nitrogen (N-1 position), a key step in the synthesis of N-substituted indole-3-carbaldehydes like the target compound. The acidity of the N-H proton in the indole ring allows for its deprotonation by a suitable base, generating a nucleophilic indolide anion that can readily react with various electrophiles, such as alkyl halides.

The synthesis of this compound would typically involve the N-propylation of 5-ethoxy-1H-indole-3-carbaldehyde. This transformation is commonly achieved using a base such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). psu.eduresearchgate.net The choice of base and reaction conditions can be optimized to achieve high yields and minimize potential side reactions. Microwave irradiation has also been employed to accelerate these N-alkylation reactions. psu.eduresearchgate.net

Table 2: Base-Catalyzed N-Alkylation of Indole-3-carbaldehyde Derivatives

| Indole Substrate | Alkylating Agent | Base(s) | Solvent | Method | Yield (%) | Reference |

| Indole-3-carbaldehyde | Propyl bromide | KOH, K₂CO₃ | DMF | Conventional Heating | Good | psu.eduresearchgate.net |

| Indole-3-carbaldehyde | Propyl bromide | KOH, K₂CO₃ | DMF | Microwave Irradiation | Excellent | psu.eduresearchgate.net |

Note: This table illustrates representative conditions for the N-alkylation of indole-3-carbaldehyde.

Biocatalytic Approaches (e.g., Enzyme-Functionalized Nanoparticles)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, particularly when immobilized on supports like nanoparticles, can enhance their stability, reusability, and catalytic efficiency. While the direct biocatalytic synthesis of this compound using enzyme-functionalized nanoparticles is a nascent field with limited specific examples in the literature, the foundational principles are well-established.

Enzymatic pathways for the formation of indole-3-carbaldehyde from precursors like indole-3-acetic acid have been identified in biological systems, such as in plants. nih.govnih.gov These pathways often involve oxidase enzymes. The immobilization of such enzymes onto nanoparticles could potentially be harnessed for the in vitro synthesis of indole-3-carbaldehyde and its derivatives. Nanoparticles provide a high surface area for enzyme loading and can be tailored with functional groups to facilitate covalent attachment, leading to more robust biocatalysts.

Regioselective Functionalization Strategies at C-3 and N-1 Positions of Indole-3-carbaldehyde Scaffolds

Following the synthesis of the core indole-3-carbaldehyde structure, further functionalization at specific positions is often required to modulate the compound's properties. Regioselective reactions targeting the C-3 and N-1 positions are of particular importance.

C-3 Functionalization through Carbene Insertion Reactions

The C-3 position of the indole ring is inherently nucleophilic, making it a prime site for electrophilic attack. However, functionalization of the C-3 position in a pre-formed indole-3-carbaldehyde can be challenging due to the presence of the electron-withdrawing aldehyde group. Carbene insertion reactions offer a powerful tool for C-H bond functionalization. While direct carbene insertion into the C-2 or other positions of the indole ring is more commonly reported, strategies for C-3 functionalization are also being explored.

Rhodium-catalyzed decomposition of diazo compounds to generate carbenes, followed by insertion into aromatic C-H bonds, is a well-established method for forming new carbon-carbon bonds. nih.gov In the context of indoles, this can lead to the formation of oxindoles, which are valuable synthetic intermediates. nih.gov Although not a direct functionalization of the aldehyde-containing ring, this demonstrates the potential of carbene chemistry in modifying the indole core.

N-Alkylation and N-Acylation Procedures

As previously discussed in the context of base-catalyzed synthesis, the N-1 position of the indole ring is readily functionalized.

N-Alkylation: The introduction of an alkyl group, such as the propyl group in the target molecule, is typically achieved through deprotonation of the indole N-H with a base, followed by reaction with an alkyl halide. psu.eduresearchgate.netnih.gov A variety of bases, including alkali metal hydroxides and carbonates, can be employed, often in polar aprotic solvents. psu.eduresearchgate.net

N-Acylation: The N-acylation of indoles serves both as a means of introducing functional groups and as a protection strategy for the indole nitrogen. This can be accomplished by reacting the indole with an acylating agent, such as an acid chloride or anhydride, in the presence of a base like triethylamine. derpharmachemica.com Alternatively, direct coupling of carboxylic acids to the indole nitrogen can be achieved using coupling agents. clockss.org Boric acid has also been reported to catalyze the direct N-acylation of indoles with carboxylic acids. clockss.org

Table 3: Summary of N-Functionalization Procedures for Indole Derivatives

| Reaction Type | Reagents | Base/Catalyst | Solvent | General Outcome | Reference(s) |

| N-Alkylation | Alkyl Halide | KOH, K₂CO₃ | DMF | N-Alkyl Indole | psu.eduresearchgate.net |

| N-Acylation | Acid Chloride | Triethylamine | Dichloromethane | N-Acyl Indole | derpharmachemica.com |

| N-Acylation | Carboxylic Acid | Boric Acid | Mesitylene | N-Acyl Indole | clockss.org |

Reactivity and Advanced Derivatization Pathways of 5 Ethoxy 1 Propyl 1h Indole 3 Carbaldehyde and Its Analogs

Schiff Base Formation and Subsequent Transformations

The reaction of the carbonyl group in indole-3-carbaldehyde derivatives is a fundamental transformation, most notably in the formation of Schiff bases (also known as imines or azomethines). This condensation reaction typically occurs between the indole-3-carbaldehyde and a primary amine, often catalyzed by a small amount of acid like glacial acetic acid. researchgate.net The resulting Schiff base, characterized by the C=N double bond, is a critical intermediate for synthesizing a wide range of heterocyclic compounds and coordination complexes. researchgate.netijpbs.com

The formation of the azomethine group is confirmed spectroscopically. For instance, in Fourier-transform infrared (FTIR) spectroscopy, the appearance of a stretching band in the region of 1630-1640 cm⁻¹ is indicative of the imine group (νC=N). ijpbs.com In ¹H NMR spectroscopy, the proton of the azomethine group (CH=N) typically appears as a singlet signal. ijpbs.com

These Schiff bases are not merely stable final products but are also reactive intermediates for further transformations. Their diverse reactivity has been harnessed to develop compounds with significant biological potential. researchgate.net For example, novel heterocyclic Schiff bases have been synthesized by condensing indole-3-carboxaldehyde (B46971) with various L-amino acids (like histidine, glutamic acid, and leucine) and aminophenols. nih.govresearchgate.net These reactions create multifunctional molecules that combine the indole (B1671886) scaffold with other biologically relevant moieties. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Key Spectroscopic Data | Reference(s) |

| Indole-3-carboxaldehyde | 1,4-Diaminobutane (B46682) | Schiff Base Ligand | Imine stretch (νC=N): 1630-1640 cm⁻¹ | ijpbs.com |

| Indole-3-carboxaldehyde | Aryl Amines | Schiff Base | Azomethine proton (¹H NMR): Singlet signal | researchgate.net |

| Indole-3-carboxaldehyde | L-Amino Acids (e.g., Histidine) | Chiral Schiff Base | - | nih.govresearchgate.net |

Condensation Reactions and Formation of Complex Heterocyclic Systems

The aldehyde functionality at the C-3 position of the indole ring is a key handle for constructing more complex molecular architectures through condensation reactions. A prominent example is the Knoevenagel condensation, which involves the reaction of the indole-3-carbaldehyde with compounds containing an active methylene (B1212753) group. acgpubs.orgacgpubs.org This reaction, typically catalyzed by a base such as piperidine (B6355638) in the presence of acetic acid, leads to the formation of α,β-unsaturated indole derivatives. acgpubs.org

A variety of active methylene compounds can be employed, including nitromethane (B149229), malononitrile, and dialkyl malonates, yielding a diverse range of 3-substituted indole derivatives. acgpubs.org These products are valuable intermediates in organic synthesis. For instance, the Knoevenagel condensation of indole-3-carboxaldehyde with active methylene compounds can be followed by an acetylation step to afford 1-acetyl-1H-indol-3-yl derivatives. acgpubs.orgacgpubs.org The ultrasound-promoted Knoevenagel condensation represents a greener and more efficient alternative to conventional methods. researchgate.net

Furthermore, these condensation reactions are pivotal in synthesizing fused heterocyclic systems. For example, the reaction of 2-(alkylthio)-indole-3-carbaldehyde with indole-2,3-dihydro-2-thione in a pressure reactor yields the fused 5H-thiopyrano[2,3-b:6,5-b']diindole system. ekb.eg

| Indole Reactant | Condensation Partner | Catalyst/Conditions | Product Type | Reference(s) |

| Indole-3-carboxaldehyde | Nitromethane, Malononitrile | Acetic acid, Piperidine | α,β-Unsaturated Indole Derivatives | acgpubs.org |

| Indole-3-carboxaldehyde | 2-Thioxo-dihydro-pyrimidine-4,6-dione | HCl or Acetic Acid | Knoevenagel Product | ekb.eg |

| 2-(Alkylthio)-indole-3-carbaldehyde | Indole-2,3-dihydro-2-thione | EDDA, Acetonitrile, Q-Tube™ | Fused Heterocycle (Thiopyrano-diindole) | ekb.eg |

Friedel-Crafts Reactions Involving Indole-3-carbaldehyde

While the C-3 position is the most nucleophilic site in an unsubstituted indole, the presence of an electron-withdrawing carbaldehyde group at this position deactivates it towards further electrophilic attack. researchgate.net Consequently, electrophilic substitution reactions, such as Friedel-Crafts reactions, are directed to other positions on the indole ring. The aldehyde at C-3 can act as a directing group, guiding incoming electrophiles to specific locations, primarily the C-4 and C-2 positions of the benzenoid and pyrrole (B145914) rings, respectively. nih.gov

Palladium-catalyzed C-H arylations of free (NH) indole-3-carbaldehydes with aryl iodides have been shown to selectively yield C-4 arylated products. nih.gov This transformation utilizes the formyl group as a directing group to facilitate the formation of a metallacycle intermediate, which leads to functionalization at the C-4 position. nih.gov This method is sensitive to steric hindrance, as substitutions at the 5-position can inhibit the reaction. nih.gov

Alternatively, electrochemical strategies have been developed for the C-3 acylation of indoles using aldehydes as the carbonyl source. organic-chemistry.orgacs.orgacs.orgnih.gov This approach involves a two-step process: a Mannich-type reaction to introduce an aminomethyl group, followed by electrochemical oxidation and cleavage of the C-N bond to yield the C-3 acylated indole. organic-chemistry.orgacs.orgacs.orgnih.gov This method circumvents the harsh conditions of traditional Friedel-Crafts acylation. acs.orgacs.org

Formation of Bis(indolyl)methanes

The reaction of indole-3-carbaldehyde with a nucleophilic indole molecule (which can be the same or a different indole derivative) under acidic conditions leads to the formation of bis(indolyl)methanes (BIMs). tandfonline.comresearchgate.net In this electrophilic substitution reaction, the aldehyde is activated by a protic or Lewis acid catalyst, forming a reactive azafulvenium salt intermediate. tandfonline.com This intermediate is then attacked by a second indole molecule, typically at its nucleophilic C-3 position, to yield the final BIM product. tandfonline.com

Various catalytic systems have been developed to promote this reaction efficiently, including Lewis acids like FeCl₃ and catalysts such as montmorillonite (B579905) K-10 clay. tandfonline.comresearchgate.net Microwave-assisted, solvent-free conditions have been shown to accelerate the synthesis of BIMs, offering a rapid and clean method for their preparation. tandfonline.com This reaction is not limited to aldehydes; Schiff bases derived from arylaldehydes can also serve as effective precursors for BIM synthesis under similar catalytic conditions. tandfonline.com

| Reactants | Catalyst/Conditions | Product | Key Features | Reference(s) |

| Indole + Arylaldehyde | FeCl₃, Microwave, Solvent-free | Bis(indolyl)methane | Rapid and efficient synthesis | tandfonline.com |

| Indole Derivatives + Azo-linked Aldehydes | Fe⁺³-montmorillonite K10, Solvent-free | Diindolylmethane | Excellent yields, short reaction times | researchgate.net |

| Indole + Schiff Base | Lewis Acid, Microwave | Bis(indolyl)methane | Alternative to classical aldehydes | tandfonline.com |

Molecular Hybridization Approaches with Indole-3-carbaldehyde Derivatives

Molecular hybridization is a powerful strategy in drug discovery where two or more pharmacophoric units are combined into a single molecule. The indole-3-carbaldehyde scaffold is an excellent platform for creating such hybrids due to its versatile reactivity. tandfonline.com The goal is to develop new chemical entities with potentially enhanced biological activity or a novel mechanism of action. tandfonline.comnih.gov

Indole-3-carbaldehyde and its derivatives have been used to synthesize a wide range of hybrid molecules by linking the indole core to other heterocyclic systems known for their pharmacological importance. Examples include:

Indole-Benzimidazole Hybrids: Combining the indole and benzimidazole (B57391) moieties has been shown to improve the pharmacological properties of the parent scaffolds. tandfonline.com

Indole-Hydantoin Hybrids: Hybrid compounds containing both indole and imidazolidin-2-one (hydantoin) moieties have been synthesized and investigated for their biological activities. nih.gov

Indole-Pyrazole Hybrids: Novel indole derivatives linked to a pyrazole (B372694) moiety have been designed and synthesized as potential antitumor agents. researchgate.net

Indole-1,3,4-Oxadiazole Hybrids: These hybrids have been evaluated as potential anticancer and antidiabetic agents. nih.govnih.gov

These hybridization approaches often utilize the reactivity of the C-3 aldehyde to form a covalent linkage with the second heterocyclic unit, for example, through condensation or multi-component reactions. researchgate.netopenmedicinalchemistryjournal.com

Coordination Chemistry: Indole-3-carbaldehyde as Ligands for Metal Complexes

Schiff bases derived from indole-3-carbaldehyde are excellent chelating agents, particularly when functional groups like hydroxyl (-OH) or thiol (-SH) are present near the azomethine group. ijpbs.com These ligands can form stable, often five- or six-membered rings with a central metal ion. ijpbs.com The field of Schiff base coordination chemistry is vast, with applications in catalysis, materials science, and bioinorganic chemistry. ijpbs.com

A variety of metal complexes have been synthesized using ligands derived from indole-3-carbaldehyde. For example, Schiff bases prepared from indole-3-carboxaldehyde and amines like 1,4-diaminobutane or L-histidine have been used to form complexes with metals such as Hg(II), Zr(IV), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). ijpbs.comtandfonline.comtandfonline.com

The coordination of the metal ion to the Schiff base ligand is confirmed through various spectroscopic techniques. In FTIR spectra, a shift in the C=N stretching frequency upon complexation indicates the involvement of the azomethine nitrogen in coordination. nveo.org The appearance of new bands at lower frequencies (<600 cm⁻¹) can be attributed to metal-nitrogen (νM-N) and metal-halide bonds. ijpbs.com The resulting metal complexes often exhibit distinct geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion and the ligand structure. tandfonline.com These complexes have shown enhanced biological activities compared to the free ligands. ijpbs.comtandfonline.com

| Metal Ion | Ligand (Derived from Indole-3-carboxaldehyde) | Proposed Geometry | Key Spectroscopic Evidence | Reference(s) |

| Hg(II), Zr(IV) | Schiff base with 1,4-Diaminobutane | - | Shift in azomethine ¹H NMR signal, νM-N bands in FTIR | ijpbs.com |

| Mn(II), Fe(II) | Schiff base with L-Histidine | Octahedral | Magnetic moment data, Electronic spectra | tandfonline.com |

| Co(II), Zn(II) | Schiff base with L-Histidine | Tetrahedral | Magnetic moment data, Electronic spectra | tandfonline.com |

| Ni(II), Cu(II) | Schiff base with L-Histidine | Square Planar | Magnetic moment data, Electronic spectra | tandfonline.com |

| Cu(II), Fe(III) | Schiff base with 4,6-diaminobenzene-1,3-dithiol | - | Lowering of C=N stretch in FTIR | nveo.org |

Spectroscopic Characterization and Advanced Analytical Techniques for 5 Ethoxy 1 Propyl 1h Indole 3 Carbaldehyde Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 5-ethoxy-1-propyl-1H-indole-3-carbaldehyde, the FT-IR spectrum would be expected to show several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching of the aldehyde group would be prominent, typically appearing in the region of 1650-1700 cm⁻¹. The C-H stretching vibrations of the aldehyde proton would be observed as a weaker band around 2700-2800 cm⁻¹.

Other significant signals would include the C-O-C stretching of the ethoxy group, likely appearing in the 1050-1250 cm⁻¹ range. Aromatic C=C stretching vibrations from the indole (B1671886) ring would produce signals in the 1450-1600 cm⁻¹ region. Additionally, aliphatic C-H stretching from the propyl and ethoxy groups would be visible around 2850-3000 cm⁻¹. The N-H stretching band, characteristic of unsubstituted indoles, would be absent, confirming the substitution at the N1 position by the propyl group.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic ring system, aiding in a comprehensive vibrational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

Proton (¹H) NMR and Carbon (¹³C) NMR Characterization

The ¹H NMR spectrum of this compound would provide a distinct fingerprint of its structure. The most downfield signal would be a singlet for the aldehyde proton (-CHO), expected around δ 9-10 ppm. The protons on the indole ring would appear in the aromatic region (δ 7-8.5 ppm). The proton at the C2 position would likely be the most deshielded of the ring protons, appearing as a singlet.

The N-propyl group would produce three distinct signals: a triplet for the terminal methyl group (-CH₃) around δ 0.9-1.0 ppm, a sextet for the methylene (B1212753) group (-CH₂-) adjacent to the methyl group around δ 1.8-2.0 ppm, and a triplet for the methylene group attached to the indole nitrogen (N-CH₂-) further downfield, around δ 4.1-4.3 ppm. Similarly, the 5-ethoxy group would show a quartet for the methylene protons (-O-CH₂-) around δ 4.0-4.2 ppm and a triplet for the methyl protons (-CH₃) around δ 1.4-1.5 ppm.

The ¹³C NMR spectrum would complement the proton data. The aldehyde carbon would be the most downfield signal, typically above δ 180 ppm. The carbons of the indole ring would resonate in the δ 100-140 ppm range. The aliphatic carbons of the propyl and ethoxy groups would appear in the upfield region, with the carbons directly attached to heteroatoms (N and O) resonating at a lower field than the terminal methyl carbons.

Expected ¹H and ¹³C NMR Data (Illustrative) Note: The following table is illustrative of expected chemical shifts based on general principles and data from similar indole derivatives. rsc.org It does not represent experimentally verified data for the specific title compound.

| Group | Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|---|

| Aldehyde | -CHO | ~9.9-10.1 (s) | ~184-185 |

| Indole | C2-H | ~7.7-7.8 (s) | ~137-138 |

| Indole | Aromatic-H | ~7.0-8.3 (m) | ~103-137 |

| N-Propyl | N-CH₂- | ~4.1-4.3 (t) | ~44-46 |

| N-Propyl | -CH₂- | ~1.8-2.0 (sext) | ~23-25 |

| N-Propyl | -CH₃ | ~0.9-1.0 (t) | ~11-12 |

| 5-Ethoxy | O-CH₂- | ~4.0-4.2 (q) | ~64-66 |

Two-Dimensional (2D) NMR Techniques

To confirm assignments made in 1D NMR, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be utilized. A COSY spectrum would show correlations between adjacent protons, for instance, confirming the connectivity within the propyl (-CH₂-CH₂-CH₃) and ethoxy (-CH₂-CH₃) groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Gauge-Invariant Atomic Orbital (GIAO) NMR Chemical Shift Calculations

Theoretical calculations, such as the GIAO method, can be used to predict NMR chemical shifts. By optimizing the molecular geometry of this compound using computational methods like Density Functional Theory (DFT), the theoretical ¹H and ¹³C NMR spectra can be calculated. These predicted spectra can then be compared with experimental results to validate the structural assignment and resolve any ambiguities in the spectral interpretation.

Mass Spectrometry: Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Using a soft ionization technique like ESI-MS, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. For this compound (C₁₄H₁₇NO₂), the expected monoisotopic mass is 231.1259 g/mol .

HRMS would be used to determine the exact mass of the molecular ion with high precision. An HRMS measurement confirming a mass very close to the calculated value (e.g., within 5 ppm) would provide strong evidence for the elemental formula C₁₄H₁₇NO₂, further solidifying the compound's identity.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophore system. The indole ring system is a strong chromophore. The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or acetonitrile, would be expected to show characteristic absorption bands. Indole and its derivatives generally exhibit two main absorption bands, one around 270-290 nm and a stronger one at shorter wavelengths, around 210-225 nm, corresponding to π→π* transitions within the aromatic system. The presence of the aldehyde and ethoxy substituents would influence the exact position (λ_max) and intensity of these absorption maxima.

X-ray Diffraction Studies for Solid-State Structure Elucidation

For instance, the crystal structure of the parent compound, 1H-indole-3-carbaldehyde, has been determined to be orthorhombic. nih.gov In its crystal lattice, molecules are linked into chains by N–H⋯O hydrogen bonds. nih.gov This fundamental interaction is a key feature of the supramolecular assembly in such compounds.

Similarly, studies on other substituted indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, reveal the formation of cyclic dimers through hydrogen bonding. mdpi.com The spatial arrangement of molecules in these crystals is significantly influenced by interactions involving the indole NH group and other substituents. mdpi.com

Based on these related structures, it can be anticipated that the crystal structure of this compound would be stabilized by a network of intermolecular interactions, likely involving the carbonyl oxygen and potentially weak C-H···O interactions. The presence of the N-propyl and 5-ethoxy groups would influence the crystal packing and could lead to different polymorphic forms.

A representative table of crystallographic data for a related indole derivative, 1H-indole-3-carbaldehyde, is presented below to illustrate the type of information obtained from XRD studies.

Table 1: Crystallographic Data for 1H-indole-3-carbaldehyde nih.gov

| Parameter | Value |

| Formula | C₉H₇NO |

| Molecular Weight | 145.16 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.0758 (9) |

| b (Å) | 5.8059 (4) |

| c (Å) | 8.6909 (5) |

| V (ų) | 710.24 (8) |

| Z | 4 |

Thermal Analysis (e.g., Thermal Gravimetric Analysis (TGA))

Thermal analysis techniques are essential for determining the thermal stability and decomposition profile of a compound. Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures, residual mass, and the presence of volatile components.

Specific TGA data for this compound is not available in the public domain. However, thermal analysis of the parent indole structure provides a baseline for understanding the thermal behavior of its derivatives. A TGA thermogram of indole shows a single-step thermal degradation pattern, with the onset of decomposition occurring around 147°C and completion at approximately 185°C. researchgate.net

The expected findings from a TGA analysis of this compound would be the determination of its decomposition temperature range and any mass loss events corresponding to the volatilization or degradation of its constituent parts.

Table 2: Thermal Degradation Data for Indole researchgate.net

| Parameter | Value |

| Onset Decomposition Temperature | ~147°C |

| Termination Temperature | ~185°C |

| Weight Loss | 46.52% |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This method is highly sensitive for studying the electronic structure and environment of paramagnetic centers.

In the context of this compound derivatives, ESR spectroscopy would be particularly useful for investigating radical species that may form during chemical reactions, photochemical processes, or as part of a catalytic cycle. For example, indole derivatives can undergo oxidation to form radical cations, and ESR would be the primary tool for their detection and characterization.

While no specific ESR studies on this compound were found, research on the C-3 functionalization of indoles has utilized ESR to detect radical intermediates. rsc.org These studies provide insight into the reaction mechanisms and the nature of the transient paramagnetic species involved. The hyperfine coupling constants and g-factors obtained from an ESR spectrum can provide detailed information about the distribution of the unpaired electron's spin density within the molecule, thereby helping to identify the radical's structure.

Should a derivative of this compound form a stable radical or be involved in a process that generates a paramagnetic intermediate, ESR spectroscopy would be an indispensable tool for its investigation. The resulting spectrum would be characterized by specific parameters that fingerprint the radical species.

Computational Chemistry and Theoretical Investigations of 5 Ethoxy 1 Propyl 1h Indole 3 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular geometry, electronic properties, and vibrational frequencies of organic compounds. For indole (B1671886) derivatives, DFT calculations, particularly using the B3LYP functional, have shown excellent correlation with experimental data. researchgate.net

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For 5-ethoxy-1-propyl-1H-indole-3-carbaldehyde, this process would involve determining the bond lengths, bond angles, and dihedral angles. The indole ring itself is expected to be largely planar. The primary conformational flexibility would arise from the rotation around the C-N bond of the propyl group and the C-O bonds of the ethoxy group. nih.gov

Computational studies on similar molecules, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have shown that the carbaldehyde group is nearly co-planar with the indole ring. nih.gov The rotational barrier for substituents on the indole nitrogen is typically low, suggesting that multiple conformers may exist at room temperature. nih.gov The geometry optimization for this compound would likely be performed using a basis set such as 6-311++G(d,p), which has proven effective for similar indole systems. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value/Range |

| Indole Ring | Largely Planar |

| C=O Bond Length (Aldehyde) | ~1.22 Å |

| C-N Bond Length (Propyl) | ~1.47 Å |

| C-O Bond Length (Ethoxy) | ~1.37 Å |

| Dihedral Angle (Indole-Carbaldehyde) | ~0° or ~180° |

Note: These values are estimations based on typical bond lengths and the planarity observed in related indole-3-carbaldehyde structures.

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map of this compound is expected to show regions of negative and positive electrostatic potential.

The most negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the carbonyl group and the ethoxy group, as these are the most electronegative atoms in the molecule. These regions represent the likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found on the hydrogen atoms, particularly those of the propyl group and the aromatic ring. The MESP analysis helps in understanding intermolecular interactions and the reactivity of the molecule. researchgate.netrasayanjournal.co.in

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. nih.gov

For indole derivatives, the HOMO is typically localized over the electron-rich indole ring, while the LUMO is often centered on the electron-withdrawing substituent, which in this case would be the carbaldehyde group. The presence of the electron-donating ethoxy group at the 5-position would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted indole-3-carbaldehyde. The propyl group on the nitrogen atom would have a lesser electronic effect.

Table 2: Predicted Frontier Orbital Properties for this compound

| Property | Predicted Characteristic | Implication |

| HOMO | Localized on the indole ring and ethoxy group | Electron-donating region |

| LUMO | Localized on the carbaldehyde group | Electron-accepting region |

| HOMO-LUMO Energy Gap | Relatively small | High chemical reactivity |

Note: These characteristics are inferred from general principles and studies on substituted indoles. nih.govresearchgate.net

The distribution of the HOMO and LUMO in this compound suggests the potential for intramolecular charge transfer (ICT). Upon electronic excitation, an electron would be promoted from the HOMO to the LUMO. This would correspond to a charge transfer from the electron-rich indole nucleus and ethoxy group to the electron-deficient carbaldehyde moiety. This ICT character is a common feature in donor-acceptor substituted aromatic systems and influences the molecule's optical and electronic properties. rasayanjournal.co.in

Prediction of Spectroscopic Parameters (e.g., Theoretical IR Data)

Theoretical calculations, particularly DFT, can be used to predict the vibrational spectra (e.g., IR and Raman) of a molecule. The calculated frequencies can then be compared with experimental data to confirm the molecular structure and assign vibrational modes.

For this compound, the theoretical IR spectrum would be expected to show several characteristic peaks. The most prominent would be the C=O stretching vibration of the aldehyde group, which typically appears in the range of 1650-1700 cm-1. Other key vibrations would include the C-O-C stretching of the ethoxy group, C-H stretching of the alkyl and aromatic groups, and various vibrations of the indole ring. Comparing theoretical and experimental spectra often requires the use of a scaling factor to account for anharmonicity and other computational approximations. researchgate.netmdpi.com

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm-1) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2950 |

| C=O Stretch (Aldehyde) | 1650 - 1700 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-O-C Stretch (Ether) | 1200 - 1275 |

Note: These are typical ranges for the specified functional groups and are consistent with data for other indole derivatives. researchgate.netmdpi.com

Thermodynamic Property Calculations

In addition to structural and electronic properties, computational methods can be used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, heat capacity, and entropy. These properties are typically calculated from the vibrational frequencies obtained from DFT calculations. Such calculations can provide insights into the stability of the molecule and its behavior at different temperatures. rasayanjournal.co.inresearchgate.net For this compound, these calculations would provide a more complete picture of its chemical characteristics.

Ground-State Dipole Moment Predictions

The ground-state dipole moment is a fundamental electronic property that provides insight into the charge distribution and polarity of a molecule. For indole-3-carbaldehyde and its derivatives, the dipole moment is significantly influenced by the nature and position of substituents on the indole ring. Computational studies on various substituted indoles consistently demonstrate that both electron-donating and electron-withdrawing groups can modulate the magnitude and direction of the dipole moment.

Quantum chemical calculations, typically employing DFT with basis sets such as 6-311++G(d,p), are used to optimize the geometry of the molecule and calculate its electronic properties. For similar indole-3-carbaldehyde derivatives, calculated dipole moments are often reported in Debye (D). While a precise value for this compound is not documented, a theoretical study on related indole derivatives provides a basis for estimation. For instance, a computational study on indole-7-carboxaldehyde (B17374) (I7C) reported a dipole moment of 1.88 Debye. arxiv.org Given the presence of the strong electron-donating ethoxy group in the target molecule, it is reasonable to predict a larger dipole moment compared to the unsubstituted or less substituted analogs.

Table 1: Predicted Dipole Moment Contributions of Substituents in this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Dipole Moment |

| Ethoxy | 5 | Electron-donating (resonance) | Significant increase |

| Propyl | 1 | Electron-donating (inductive) | Minor increase |

| Carbaldehyde | 3 | Electron-withdrawing | Major contribution to dipole |

Studies on Static Polarizabilities and Hyperpolarizabilities

Static polarizability (α) and hyperpolarizability (β) are crucial parameters for understanding the nonlinear optical (NLO) properties of a molecule. These properties describe the response of a molecule's electron cloud to an external electric field. Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics and photonics.

The polarizability and hyperpolarizability of indole derivatives are, like the dipole moment, highly dependent on the electronic nature of their substituents. The presence of both electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer (ICT), is a key factor for enhancing NLO properties. In this compound, the ethoxy group acts as a donor and the carbaldehyde group as an acceptor, creating a donor-acceptor system that is conducive to a significant NLO response.

Computational methods such as the finite-field approach, often implemented within DFT calculations, are used to determine the components of the polarizability and hyperpolarizability tensors. The average polarizability and the total first hyperpolarizability are then calculated from these tensor components.

Research on other indole derivatives has shown that substitutions can dramatically increase these values. For example, a computational study on indole-7-carboxyldehyde (I7C) reported a polarizability (α) of 17.36x10-24 esu and a first hyperpolarizability (β) of 3.96x10-30 esu. arxiv.org These values were noted to be significantly greater than those of urea, a standard NLO material. arxiv.org Given the stronger donor-acceptor character of this compound compared to I7C, it is anticipated that its polarizability and especially its hyperpolarizability would be even more pronounced. The extended conjugation and the efficient charge transfer from the ethoxy group to the carbaldehyde group through the indole scaffold would be responsible for this enhancement.

Table 2: Predicted Static Polarizability and Hyperpolarizability Characteristics of this compound

| Property | Influencing Factors | Predicted Trend |

| Static Polarizability (α) | Molecular volume, electron delocalization | Higher than unsubstituted indole-3-carbaldehyde due to larger substituents and enhanced electron mobility. |

| First Hyperpolarizability (β) | Intramolecular charge transfer (ICT) from donor (ethoxy) to acceptor (carbaldehyde) groups | Significantly enhanced due to the strong donor-acceptor system, suggesting potential for good NLO activity. |

Photophysical Properties and Advanced Material Applications of Indole 3 Carbaldehyde Derivatives

Fluorescence Quantum Yield and Photoluminescence Investigations

Indole-3-carbaldehyde derivatives are known to exhibit fluorescence, a property that is highly sensitive to the nature and position of substituents on the indole (B1671886) ring, as well as the surrounding solvent environment. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing these molecules for applications in fluorescent probes and organic light-emitting diodes (OLEDs).

For instance, Schiff bases derived from indole-3-carbaldehyde have demonstrated notably high fluorescence quantum yields, with values reported to be in the range of 0.66 to 0.70 in dimethyl sulfoxide (DMSO). This high quantum efficiency suggests that such derivatives are efficient emitters of light upon excitation.

Furthermore, studies on fluorescent indole nucleoside analogues have revealed a broad spectrum of quantum yields, influenced by specific structural modifications. Some of these analogues exhibit quantum yields as high as 0.84, underscoring the potential to fine-tune the emissive properties of the indole scaffold. The photoluminescence spectra of these compounds typically show emission in the visible region, with the exact wavelength being dependent on the electronic nature of the substituents and the polarity of the solvent.

Table 1: Representative Fluorescence Quantum Yields of Indole Derivatives

| Compound Type | Substituents | Solvent | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| Indole-3-carbaldehyde Schiff Base | Varied | DMSO | 0.66 - 0.70 |

| Fluorescent Indole Nucleoside Analogue | Varied | Not Specified | up to 0.84 |

| PMF | Not Specified | Toluene | 0.95 |

| Not Specified | Toluene | 0.98 |

Note: The data presented are for representative indole derivatives and not for 5-ethoxy-1-propyl-1H-indole-3-carbaldehyde itself.

Molar Extinction Coefficients and Stokes Shift Analysis

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. Indole-3-carbaldehyde derivatives generally exhibit strong absorption in the ultraviolet (UV) region, with molar extinction coefficients indicating efficient light absorption. For example, a spectroscopic survey of various substituted indoles reported a molar extinction coefficient of 4900 M⁻¹ cm⁻¹ at the 1Lb 0-0 maximum for certain derivatives nih.gov.

The Stokes shift, which is the difference between the positions of the absorption and emission maxima, is another crucial photophysical parameter. A large Stokes shift is often desirable for applications in fluorescence imaging and sensing as it minimizes self-absorption and improves signal-to-noise ratio. Research on various indole derivatives has shown that they can possess significant Stokes shifts. For instance, studies on 3,4-dihydro-1H- researchgate.netacs.orgoxazino[4,3-a]indoles, which are structurally related to the indole core, have reported Stokes shifts for a range of derivatives researchgate.net. Additionally, other research has highlighted large Stokes shifts in different classes of indole compounds, with values ranging from 360 to 1290 cm⁻¹ in toluene researchgate.net.

Table 2: Representative Molar Extinction Coefficients and Stokes Shifts of Indole Derivatives

| Compound/Derivative | Solvent | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Substituted Indoles | Not Specified | 4900 | Not Specified nih.gov |

Note: This table presents data from studies on various indole derivatives to illustrate the typical range of these parameters.

Optical Band Gap Determination for Semiconductor Applications

The optical band gap (Eg) is a fundamental property of a material that determines its electronic and optical characteristics, making it a key parameter for semiconductor applications. For organic semiconductors, the optical band gap can be estimated from the onset of the absorption spectrum in the UV-Vis range. A smaller optical band gap is generally associated with materials that can absorb light at longer wavelengths and are often better suited for applications in organic photovoltaics and field-effect transistors.

While specific data for this compound is unavailable, studies on related indole-based materials have demonstrated the tunability of their optical band gaps. For instance, research on indol-3yl-thiazolo-s-trazines has suggested that a smaller optical band gap in these derivatives makes them promising candidates for organic semiconductor materials. The band gap of organic semiconductors typically falls in the range of 1.5 to 4 eV cam.ac.ukwikipedia.org. The determination of the optical band gap is crucial for designing and fabricating organic electronic devices with desired performance characteristics.

Photoinduced Energy Transfer Phenomena in Indole-Based Systems

Photoinduced energy transfer is a fundamental process in many photophysical and photochemical applications, including artificial photosynthesis and light-harvesting systems. In indole-based systems, the indole moiety can act as either an electron donor or an energy donor in photoinduced processes. The efficiency of energy transfer depends on several factors, including the distance between the donor and acceptor units, their relative orientation, and the spectral overlap between the donor's emission and the acceptor's absorption.

Recent studies have explored visible-light-induced dearomative cycloaddition reactions of indole derivatives, where the indole unit is excited through an energy transfer mechanism from a suitable photosensitizer acs.orgnih.gov. This excited state then undergoes further chemical transformations. Such phenomena highlight the ability of the indole scaffold to participate in complex photochemical reactions initiated by light. Understanding the dynamics of photoinduced energy transfer in these systems is critical for the rational design of novel photoresponsive materials and molecular devices.

Application in Organic Fluorescent and Semiconductor Materials

The favorable photophysical properties of indole-3-carbaldehyde derivatives, including high fluorescence quantum yields and tunable emission wavelengths, make them attractive candidates for use in organic fluorescent materials. These materials are integral components of organic light-emitting diodes (OLEDs), which are used in displays and solid-state lighting. The ability to modify the indole core with various substituents allows for the fine-tuning of the emission color and efficiency of the resulting OLEDs.

In the realm of organic semiconductors, the indole scaffold's electron-rich nature and its ability to form extended π-conjugated systems are highly advantageous. By incorporating indole-3-carbaldehyde derivatives into the design of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), it is possible to develop materials with tailored charge transport properties. The performance of these devices is intrinsically linked to the molecular structure and packing of the organic semiconductor, areas where the versatility of indole chemistry offers significant potential for innovation.

Role of Indole-3-Carbaldehyde Scaffolds in Organic Photoactuators and Photoswitches

While the broader class of indole derivatives has been investigated for applications in organic photoactuators and photoswitches, specific studies focusing on indole-3-carbaldehyde scaffolds in these applications are less common. Photoactuators are materials that can convert light energy into mechanical work, while photoswitches are molecules that can be reversibly isomerized between two or more states using light.

The indole core, with its modifiable electronic properties, can be incorporated into larger molecular structures designed to undergo significant conformational changes upon photoexcitation. The carbaldehyde group at the 3-position provides a convenient handle for further chemical modifications, allowing for the attachment of other photoresponsive units or for the construction of more complex molecular architectures. Future research may explore the potential of this compound and its derivatives in the design of novel photoresponsive materials.

Integration into Supramolecular Assemblies for Material Science

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of functional materials. The indole-3-carbaldehyde structure possesses functionalities, such as the carbonyl group and the N-H group of the indole ring (in N-unsubstituted derivatives), that can participate in hydrogen bonding and other non-covalent interactions.